Product packaging for anthracen-9-ol(Cat. No.:CAS No. 529-86-2)

anthracen-9-ol

Cat. No.: B1215400
CAS No.: 529-86-2
M. Wt: 194.23 g/mol
InChI Key: AUKRYONWZHRJRE-UHFFFAOYSA-N
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Description

Overview of Anthracene (B1667546) Derivatives in Scientific Inquiry

Anthracene and its derivatives are a class of compounds that have been extensively studied due to their interesting photophysical, photochemical, and biological properties. nih.gov These molecules are integral to the development of organic photochemistry and have found applications in diverse fields such as materials science, organic light-emitting diodes (OLEDs), and as fluorescent probes in biological systems. rroij.comresearchgate.net

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, was first isolated from coal tar in 1832. acs.orgwikipedia.org Its discovery and subsequent study played a modest role in the development of structural theory in organic chemistry. rroij.com A significant breakthrough in the application of anthracene derivatives came in 1901 with the discovery of the condensation of aminoanthraquinone to form indanthrene (B7773128) and flavanthrene dyes. rroij.com Historically, the primary commercial use of anthracene has been as a precursor for the synthesis of 9,10-anthraquinone, a key intermediate in the production of various dyes, including the red dye alizarin. acs.orgnewworldencyclopedia.org

The extended π-conjugated system of the anthracene core is responsible for its characteristic electronic and photophysical properties. nih.govnbinno.com Anthracene derivatives are known for their strong fluorescence, often exhibiting a blue emission under ultraviolet radiation. wikipedia.orghistory-commons.net This fluorescence can be modulated by the introduction of different functional groups onto the anthracene scaffold, leading to a wide range of applications. mdpi.com The electronic properties of anthracene derivatives, such as their tunable band gap, make them attractive for use in organic electronics, including organic field-effect transistors (OFETs) and solar cells. researchgate.net Furthermore, the anthracene moiety can undergo a [4+4] photocycloaddition reaction upon exposure to UV light, forming a dimer. This reversible photodimerization is a key feature that has been exploited in the development of photoresponsive materials and molecular switches. newworldencyclopedia.orgmdpi.com

Structural and Chemical Identity of Anthracen-9-ol

This compound, also known as 9-anthranol, is an aromatic alcohol with the chemical formula C₁₄H₁₀O. hmdb.canih.gov It is a crystalline solid that is soluble in many organic solvents and exhibits a characteristic blue fluorescence in solution. guidechem.com

Structurally, this compound is a hydroxylated derivative of anthracene, with a hydroxyl group substituted at the 9-position of the central ring. hmdb.ca It is also the enol tautomer of anthrone (B1665570), a ketone derivative of 9,10-dihydroanthracene (B76342) with an oxo group at the 9-position. nih.govnih.gov This tautomeric relationship is a defining feature of this compound's chemistry.

Key Properties of Related Anthracene Compounds
CompoundMolecular FormulaMolar Mass (g/mol)Appearance
AnthraceneC₁₄H₁₀178.23Colorless solid
This compoundC₁₄H₁₀O194.23Crystals
AnthroneC₁₄H₁₀O194.23Colorless solid

This compound exists in a tautomeric equilibrium with its keto form, anthrone. nih.gov Tautomers are constitutional isomers that readily interconvert, and in the case of this compound and anthrone, this involves the migration of a proton and the shifting of double bonds. masterorganicchemistry.comlibretexts.org

The equilibrium between the keto and enol forms is influenced by various factors, including the solvent and temperature. In most simple carbonyl compounds, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org However, for the this compound/anthrone pair, the enol form (this compound) is stabilized by the aromaticity of the anthracene ring system. Despite this, the keto form (anthrone) is generally the more stable of the two. researchgate.net The equilibrium constant (KE = [enol]/[keto]) for the tautomerization of anthrone to this compound has been determined, with a pKE (−log KE) of 2.10 in aqueous acetic acid buffers at 25 °C. researchgate.netrsc.org This indicates that the keto form is favored.

The interconversion between this compound and anthrone can be catalyzed by both acids and bases. masterorganicchemistry.comrsc.org The pKa of the phenolic hydroxyl group of this compound is approximately 7.9, while the pKa for the ionization of anthrone as a carbon acid is 10.0. researchgate.netrsc.org

Tautomerization and Acidity Data
ParameterValueDescription
pKE (Anthrone/Anthracen-9-ol)2.10Negative logarithm of the equilibrium constant for enolization.
pKa (this compound)7.9Acidity of the phenolic hydroxyl group.
pKa (Anthrone)10.0Acidity of the C-H bond at the 10-position.

Academic Research Trajectories for this compound

The academic interest in this compound stems from its fundamental chemical properties and its role as a key intermediate. Research involving this compound often focuses on its tautomeric equilibrium and the kinetics of its interconversion with anthrone. researchgate.netrsc.org These studies provide insights into the principles of tautomerism and reaction mechanisms. Furthermore, this compound and its derivatives are utilized in synthetic organic chemistry. For instance, it is involved in the synthesis of various dyes and can be a precursor to other functionalized anthracene compounds. guidechem.com The fluorescent properties of the anthracene core also make this compound a subject of interest in the development of fluorescent probes and sensors. rroij.com Modifications at the 9-position of the anthracene ring can significantly alter the molecule's photophysical properties, allowing for the design of compounds with specific sensing capabilities. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O B1215400 anthracen-9-ol CAS No. 529-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKRYONWZHRJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200952
Record name Anthranol
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-86-2
Record name Anthranol
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Record name Anthranol
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Record name Anthranol
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Record name ANTHRANOL
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Synthetic Methodologies and Advanced Reaction Pathways of Anthracen 9 Ol

Established Synthetic Routes to Anthracen-9-ol

The most commonly cited and effective methods for synthesizing this compound involve the oxidation of 9-anthracenecarbaldehyde chemicalbook.com. This process is often carried out under specific conditions to ensure high yields and purity.

Oxidation of 9-Anthracenecarbaldehyde

This route transforms the aldehyde functional group of 9-anthracenecarbaldehyde into a hydroxyl group, yielding this compound chemicalbook.com.

The oxidation of 9-anthracenecarbaldehyde to this compound typically proceeds in acetic acid as the solvent and catalyst chemicalbook.com. Sodium percarbonate serves as the oxidizing agent, decomposing in situ to release hydrogen peroxide and sodium carbonate . The mechanism is understood to involve the aldehyde group being replaced by a hydroxyl group, potentially through a radical intermediate or nucleophilic substitution facilitated by the acidic medium .

Key parameters for this reaction include:

Temperature: Maintaining the reaction temperature at approximately 30°C is crucial to minimize side reactions and potential polymerization of anthracene (B1667546) derivatives .

Time: Complete conversion of the aldehyde can be achieved in as little as 15 minutes under optimal conditions chemicalbook.com.

Sodium percarbonate (Na₂CO₃·1.5H₂O₂) acts as a convenient and effective source of hydrogen peroxide . Its decomposition provides the necessary oxidizing power to convert the aldehyde to the alcohol. Acetic acid plays a dual role: it serves as the reaction solvent and also functions as an acid catalyst, promoting the reaction chemicalbook.com. The acidic environment is believed to facilitate the oxidation process.

Table 2.1.1.2: Key Parameters for Oxidation of 9-Anthracenecarbaldehyde

ParameterValueNotes
Oxidizing AgentSodium PercarbonateDecomposes to H₂O₂ and Na₂CO₃ in situ.
Solvent/CatalystAcetic AcidActs as both solvent and acid catalyst.
Temperature30°COptimal to prevent side reactions and polymerization.
Reaction Time15 minutesFor complete conversion.
Yield78%Reported after purification.
Purity99.56%Achieved via recrystallization.

Precursor Synthesis: Friedel-Crafts Formylation of Anthracene

The synthesis of 9-anthracenecarbaldehyde, the precursor for this compound, is commonly achieved through the Friedel-Crafts formylation of anthracene bdu.ac.in. This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the anthracene core.

The Friedel-Crafts formylation of anthracene is typically performed using the Vilsmeier-Haack reaction wikipedia.orgwikipedia.org. This method involves reacting anthracene with dimethylformamide (DMF) in the presence of phosphoryl chloride (POCl₃) wikipedia.orggoogle.com. The reaction proceeds via the formation of a Vilsmeier-Haack complex, which is an electrophilic iminium ion species wikipedia.orgwikipedia.org. This complex then attacks the electron-rich anthracene molecule, preferentially at the 9-position, leading to the formation of 9-anthracenecarbaldehyde after hydrolysis wikipedia.orggoogle.com.

The general mechanism involves:

Formation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃ wikipedia.org.

Electrophilic attack of the Vilsmeier reagent on the anthracene ring at the 9-position bdu.ac.inwikipedia.orgwikipedia.org.

Hydrolysis of the intermediate iminium salt to yield the aldehyde wikipedia.org.

The Vilsmeier-Haack formylation of anthracene can be optimized to achieve high yields and purity of 9-anthracenecarbaldehyde google.com. Key factors influencing the reaction include:

Reagent Ratios: Specific molar ratios of reactants, such as Anthracene:DMF:POCl₃ in a 1:0.55:1.73 ratio, have been reported for efficient conversion .

Temperature and Time: Reaction temperatures between 60-120°C are common, with optimal conditions reported at 90°C for approximately 8 hours to achieve high conversion rates (e.g., 99.8%) . Other procedures suggest reaction times of up to 26 hours for over 99% conversion .

Work-up and Purification: After the reaction, hydrolysis with water and pH adjustment (e.g., to 3.5 using sodium hydroxide) is performed to precipitate the product . Purification is often achieved through recrystallization, for instance, from toluene (B28343) or glacial acetic acid, to obtain high purity chemicalbook.comgoogle.com.

Table 2.1.2.2: Optimization Parameters for Friedel-Crafts Formylation of Anthracene

ParameterTypical Range/ValueNotes
Formylating AgentsDMF + POCl₃Forms the active Vilsmeier-Haack complex.
SolventNot always specified, but DMF can act as solvent.Dichlorobenzene can be used as a solvent in some variations google.com.
Reaction Temperature60–120°COptimal conditions reported at 90°C .
Reaction Time6–48 hoursOptimal conditions reported at 8 hours for 99.8% conversion . Other sources mention 26 hours for >99% conversion .
Molar RatiosAnthracene:DMF:POCl₃ ≈ 1:0.55:1.73Specific ratios can influence yield and selectivity .
Work-up pHAdjusted to 3.5 with NaOHFacilitates precipitation of the product .
PurificationRecrystallization (e.g., toluene, acetic acid)Essential for achieving high purity chemicalbook.comgoogle.com.
YieldUp to 84% (improved process) google.comHigh yields are achievable with optimized conditions.
Purity>98% (after purification) google.comHPLC analysis can confirm purity.

Compound List:

this compound

9-Anthracenecarbaldehyde

Anthracene

Dimethylformamide (DMF)

Phosphoryl Chloride (POCl₃)

Sodium Percarbonate

Acetic Acid

Hydrogen Peroxide (H₂O₂)

Sodium Carbonate (Na₂CO₃)

Sodium Hydroxide (NaOH)

Toluene

Sodium Thiosulfate

Dichloromethane

Methanol

Sulfuric Acid

N-methylformanilide

1,2-dichlorobenzene (B45396)

Trifluoromethanesulfonic anhydride (B1165640)

Comparative Analysis of Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic routes, each with its own advantages and disadvantages concerning efficiency, purity, and environmental considerations. A comparative analysis helps in selecting the most suitable method for specific applications.

Yield and Purity Considerations

Several methods have been reported for the synthesis of this compound. One prominent route involves the oxidation of 9-anthracenecarbaldehyde using sodium percarbonate in acetic acid, which is noted for yielding high purity product . Another common approach is a two-step process that first prepares 9-anthracenecarbaldehyde via Friedel-Crafts formylation of anthracene, followed by oxidation . The Friedel-Crafts formylation of anthracene with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) can achieve high conversion rates .

A comparative overview of two-step synthesis (aldehyde preparation followed by oxidation) highlights the following:

Parameter9-Anthracenecarbaldehyde SynthesisThis compound Oxidation
Yield>97%78%
Purity>98%99.56%
Reaction Time26 hours15 minutes
Key Reagent/MethodPOCl₃, DMF (Friedel-Crafts)Sodium Percarbonate

Environmental Impact of Synthetic Processes

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including this compound. Green chemistry emphasizes waste prevention, atom economy, the use of safer solvents and reaction conditions, and energy efficiency chemistryjournals.netrroij.comrjpbcs.comscispace.com. Traditional methods might involve hazardous solvents or reagents, but newer approaches aim to mitigate these impacts. For example, research into green synthetic routes encourages the use of safer solvents like water or ethanol, or solvent-free conditions where possible chemistryjournals.netrroij.com. Catalytic processes are preferred over stoichiometric ones to minimize waste and improve atom economy chemistryjournals.netrroij.com. The development of more straightforward, direct synthetic routes also contributes to reduced environmental impact by minimizing the number of steps and associated waste chemistryjournals.net.

Advanced Derivatization and Functionalization Strategies

This compound serves as a versatile precursor for the synthesis of a wide array of substituted anthracene derivatives, which are valuable in materials science and organic synthesis due to their unique electronic and optical properties researchgate.net.

Synthesis of Substituted Anthracene Derivatives from this compound

The hydroxyl group at the 9-position of this compound can be readily modified through various reactions, leading to diverse derivatives. These include etherification and esterification reactions, which introduce new functionalities. Furthermore, the anthracene core itself can undergo electrophilic aromatic substitution reactions, often directed or influenced by the presence of the hydroxyl group. For example, this compound can be oxidized to anthraquinone (B42736) using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide . It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or esters .

Beyond direct modification of the hydroxyl group, this compound can be a starting point for more complex structures. For instance, anthracene derivatives substituted at the 9,10-positions have been synthesized using Suzuki-Miyura cross-coupling reactions, which can tune thermal stability and influence solid-state arrangement researchgate.netmdpi.com. The synthesis of 9,10-disubstituted anthracenes often challenges the regular stacking observed in other derivatives, potentially leading to advantageous properties for organic electronics researchgate.netmdpi.com.

Aza-Michael Addition Approaches for Anthracene-based Compounds

The aza-Michael addition is a powerful reaction for forming carbon-nitrogen bonds, involving the conjugate addition of an amine (or other N-nucleophile) to an electron-deficient alkene researchgate.net. Anthracene derivatives can be involved in these reactions either as the Michael donor or as part of the Michael acceptor. For example, poly(aminopropylmethylsiloxane) (PAPMS) has been reacted with 9-anthracenylmethyl acrylate (B77674) via an aza-Michael reaction to create silicone elastomers with anthracene groups rsc.org. This reaction is noted for its mild conditions, high efficiency, and catalyst-free nature, producing no by-products rsc.org.

While direct aza-Michael additions involving this compound itself are less commonly detailed in the provided search results, its derivatives or related anthracene precursors can participate. For instance, the synthesis of 1-(anthracen-9-ylmethylamino)butan-2-ol (B14010268) involves the reaction of anthracene-9-carbaldehyde with butan-2-amine, forming an imine intermediate that is subsequently reduced . This pathway highlights how anthracene-9-carbaldehyde, a precursor to this compound, can be a key component in reactions that build nitrogen-containing structures linked to the anthracene core. The general aza-Michael reaction is a versatile tool for creating functionalized molecules, including those with potential biological activity researchgate.netmdpi.com.

Compound List

this compound

Anthracene

9-Anthracenecarbaldehyde

Anthrone (B1665570)

9-Bromoanthracene

9-Anthraldehyde

9-Methylanthracene

9-Aminoanthracene (9AA)

9-Anthrylammonium chloride (9AAH⁺·Cl⁻)

Anthraquinone

9-Nitroanthracene

9-Chloroanthracene (B1582455)

9-(Chloromethyl)anthracene

2-Amino-4H-chromen-4-one

2-Benzylidenemalononitriles

Substituted anthracene derivatives

Poly(aminopropylmethylsiloxane) (PAPMS)

9-Anthracenylmethyl acrylate

Anthracene-9-carboxylic acid

1-(Anthracen-9-ylmethylamino)butan-2-ol

(E)-9-(2-Nitrovinyl)anthracenes

4-(Anthracen-9-yl)-1H-1,2,3-triazoles

4-(Anthracen-9-yl)-4,5-dihydro-1H-1,2,3-triazole

Anthracen-9-ylmethanimines

2-(Anthracen-9-yl)acetaldehyde

Anthracene amides

3-(Anthracen-9-yl)acrylonitriles

4-(Anthracen-9-yl)but-3-en-2-one

2-(Anthracen-9-yl)acetonitrile

(Anthracen-9-yl)methylamines

9,10-Disubstituted anthracenes

2,6-Diphenyl anthracene (2,6-DPA)

3-((Anthracene-9-ylmethyl)(2-hydroxyethyl)amino)propanoic acid (Hahpa)

3-[(Anthracene-9-ylmethyl)-amino]-propionic acid (Hapa)

Cross-Coupling Reactions for Extended π-Systems

The strategic modification of the anthracene core through palladium-catalyzed cross-coupling reactions represents a powerful avenue for constructing extended π-conjugated systems. These reactions enable the formation of new carbon-carbon bonds, thereby increasing the delocalized electron system and influencing the optoelectronic properties of the resulting molecules. This approach is crucial for developing advanced materials with applications ranging from organic electronics to fluorescent probes.

Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira coupling reaction, which involves the palladium and copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides, is particularly effective for building rigid, linear π-conjugated systems. This reaction is a key method for synthesizing conjugated enynes and arylalkynes, thereby extending the π-electron network libretexts.orgscirp.orgresearchgate.net. For anthracene derivatives, the Sonogashira coupling allows for the introduction of alkynyl substituents, leading to molecules with enhanced electronic and optical properties. For example, the synthesis of 9,10-bis(phenylethynyl)anthracene (B116448) derivatives has been achieved by integrating Sonogashira coupling with double-elimination reactions, creating extended π-conjugated structures researchgate.net. The reaction of pyridinediyl bis(perfluoroalkanesulfonates) with alkynes via Sonogashira coupling has also been reported to construct extended π-systems beilstein-journals.org. This versatile reaction is also a powerful tool for the polymerization of conjugated systems, such as poly(phenyleneethynylene)s, by coupling aryl alkynes with aryl iodides libretexts.org.

Heck Reaction

The Heck reaction, another palladium-catalyzed cross-coupling, facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. This reaction is valuable for attaching vinyl or aryl moieties to the anthracene core, thereby extending its π-system. For instance, the Heck reaction of an alkene with 9-bromo-10-formylanthracene has been a precursor step in synthesizing π-expanded molecules rsc.org. Additionally, the reaction of 9-anthracenecarboxyaldehyde with phosphonium (B103445) salts, akin to a Wittig reaction, has been used to form trans-9-(2-phenylethenyl)anthracene, introducing a vinyl group that extends the π-conjugation chemie-brunschwig.ch.

Other Cross-Coupling Reactions

Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions also contribute to the construction of extended π-systems involving anthracene. The Buchwald-Hartwig amination, for example, has been employed to synthesize donor–π–donor (D–π–D) type triad (B1167595) structures by coupling 9,10-dibromoanthracene (B139309) with amine derivatives, such as 5H-dibenzo[b,f]azepine, creating molecules with extended conjugation through nitrogen atoms researchgate.net.

The ability of these cross-coupling methodologies to precisely assemble molecular architectures with extended π-systems makes them indispensable for developing advanced organic materials with tailored optical and electronic characteristics.

Examples of Cross-Coupling Reactions for Extended π-Systems in Anthracene Derivatives

Reaction TypeSubstrate/Anthracene DerivativeCoupling Partner(s)Catalyst SystemResulting Extended π-System/Product TypeCitation(s)
Suzuki-Miyaura9,10-DibromoanthraceneAryl boronic acids (various)Pd(0) catalyst9,10-Diarylanthracenes researchgate.netepa.gov
Suzuki-Miyaura9,10-Dibromoanthracene2-Indenylboronic acid(dppf)PdCl₂9,10-Di(2-indenyl)anthracene mdpi.com
Suzuki-Miyaura9-Bromoanthracene derivativesArylboronic acidsPd catalyst(E)-3-[10-{9-arylanthryl}]acrylates researchgate.net
Suzuki-MiyauraAnthracen-9-yl carboxylates(Hetero)-aryl groupsPincer nickel N-heterocyclic carbene complexFluorescent (hetero)-aryl substituted anthracene derivatives rsc.org
SonogashiraAryl/Vinyl HalidesTerminal AlkynesPd/Cu catalyst, amine baseConjugated enynes, arylalkynes, extended π-conjugated systems libretexts.orgscirp.orgresearchgate.net
Sonogashira9,10-DibromoanthraceneAlkynes (e.g., phenylethynes)Pd catalyst9,10-Bis(phenylethynyl)anthracene derivatives researchgate.net
SonogashiraPyridinediyl bis(perfluoroalkanesulfonates)AlkynesPd(PPh₃)₄ or Pd(OAc)₂/PPh₃, CuI, iPr₂NH, DMFExtended π-systems beilstein-journals.org
Heck9-Bromo-10-formylanthraceneAlkene (e.g., 2)Pd(OAc)₂π-expanded α,β-unsaturated 1,3-diketones (via Knoevenagel after Heck) rsc.org
Heck9-AnthracenecarboxyaldehydeBenzyltriphenyl-phosphonium chloride (Wittig-type)Base (NaOH)Trans-9-(2-phenylethenyl)anthracene chemie-brunschwig.ch
Buchwald-Hartwig9,10-Dibromoanthracene5H-Dibenzo[b,f]azepinePd catalyst9,10-Bis(5H-dibenzo[b,f]azepino)anthracene (D-π-D triad) researchgate.net

Compound List:

Anthracene

this compound

9,10-Dibromoanthracene

9-Bromoanthracene

9-Anthracenecarboxyaldehyde

9-Bromo-10-formylanthracene

(E)-3-(9-Anthryl)acrylates

(E)-3-[10-{9-bromoanthryl}]acrylates

(E)-3-[10-{9-arylanthryl}]acrylates

Anthracen-9-yl carboxylates

2-Indenylboronic acid

9,10-Di(2-indenyl)anthracene

9,10-Diarylanthracenes

9,10-Bis(phenylethynyl)anthracene derivatives

Pyridinediyl bis(perfluoroalkanesulfonates)

5H-Dibenzo[b,f]azepine

9,10-Bis(5H-dibenzo[b,f]azepino)anthracene

2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives

Aryl boronic acids

Terminal Alkynes

Alkenes

Alkyl halides

Vinyl halides

(Hetero)-aryl groups

Chemical Reactivity and Mechanistic Investigations of Anthracen 9 Ol

Oxidation Reactions

The oxidation of anthracen-9-ol is a facile process that primarily targets the central aromatic ring, which is the most electron-rich and reactive part of the molecule. brainly.in

The principal product from the oxidation of this compound is 9,10-anthraquinone (commonly referred to as anthraquinone). mdpi.comwikipedia.org This transformation is thermodynamically favorable as it results in a highly stable, fully conjugated dicarbonyl compound, disrupting the aromaticity of the central ring but preserving the two outer benzene (B151609) rings. quora.comechemi.com

The mechanism of oxidation is understood to proceed through intermediate steps. This compound is the enol tautomer of anthrone (B1665570). nih.gov The initial oxidation step can lead to the formation of 9,10-dihydroxyanthracene, which is rapidly oxidized further to yield the final anthraquinone (B42736) product. mdpi.com Some studies on the oxidation of the parent compound, anthracene (B1667546), have identified intermediates such as anthrahydroquinone and oxanthrone en route to anthraquinone. epa.gov

A variety of oxidizing agents can effectively convert this compound and related anthracene derivatives to anthraquinone. The choice of reagent and reaction conditions can be tailored to achieve high yields and selectivity. Strong oxidizing agents are typically employed to overcome the aromatic stability of the central ring.

The following table summarizes common oxidizing agents and the conditions used for the oxidation of anthracene systems to anthraquinone.

Oxidizing AgentChemical FormulaTypical Reaction ConditionsReference(s)
Chromic Acid (from Sodium Dichromate)CrO₃ (from Na₂Cr₂O₇/H₂SO₄)Reaction is typically performed in an acidic medium. youtube.com
Potassium Permanganate (B83412)KMnO₄Requires a strong oxidizing environment, often in the presence of a base. quora.com
Vanadium PentoxideV₂O₅Used as a catalyst for oxidation, often at elevated temperatures. youtube.comresearchgate.net
Hydrogen PeroxideH₂O₂Often used with a catalyst, such as vanadyl acetylacetonate. wikipedia.org
Concentrated Nitric AcidHNO₃A strong oxidizing acid that can effectively perform the conversion. youtube.com

Reduction Reactions

The reduction of this compound involves the addition of hydrogen atoms, typically to the central ring, leading to the disruption of the conjugated system and the formation of less unsaturated products.

The complete reduction of the hydroxyl and keto functionalities of the this compound/anthrone tautomeric system leads to the formation of the parent hydrocarbon, anthracene. beilstein-journals.org Milder reduction conditions or different reagents can yield partially reduced species, such as 9,10-dihydroanthracene (B76342). The reduction of the corresponding oxidized product, anthraquinone, to these forms is a well-established synthetic route. researchgate.net

The choice of reducing agent is critical and determines the final product. Strong reducing agents are generally required to convert the oxygen-containing functional groups back to a hydrocarbon.

Reducing AgentChemical FormulaProduct(s)NotesReference(s)
Lithium Aluminum HydrideLiAlH₄AnthraceneA powerful reducing agent capable of reducing the carbonyl group of the anthrone tautomer and the hydroxyl group. beilstein-journals.orgrsc.org
Sodium BorohydrideNaBH₄Reaction is selectiveA milder reducing agent. Its effectiveness can be limited; it may not reduce saturated 9-anthryl ketones or anthraquinone under certain conditions. researchgate.netrsc.org
Hydriodic Acid / PhosphorusHI / P9,10-DihydroanthraceneUsed for the reduction of anthraquinones to the dihydroanthracene form. researchgate.net

Electrophilic Substitution Reactions on the Aromatic Rings

The anthracene nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The reaction overwhelmingly occurs at the meso-positions (9 and 10) because the carbocation intermediate (arenium ion) formed by attack at these sites is significantly more stable than intermediates formed from attack at other positions. wikipedia.orgyoutube.com This enhanced stability arises from the preservation of two intact, fully aromatic benzene rings in the intermediate structure. quora.comquora.com

In this compound, the presence of the hydroxyl (-OH) group at the 9-position further activates the ring system towards electrophilic attack. The -OH group is a powerful activating group and an ortho-, para-director. It therefore strongly enhances the inherent reactivity of the 10-position, which is para to the hydroxyl group. Consequently, electrophilic substitution on this compound is expected to occur almost exclusively at the 10-position. Examples of electrophilic substitution reactions that the parent anthracene molecule undergoes, such as formylation and bromination, serve as a model for the reactivity of the this compound system. wikipedia.org

Halogenation and Catalytic Conditions

The halogenation of anthracene and its derivatives is a well-documented process, with the substitution pattern being highly dependent on the reaction conditions and the nature of the substituents on the anthracene ring. While specific studies focusing exclusively on the halogenation of this compound are limited, the reactivity of related anthracene compounds provides valuable insights into the expected outcomes.

The use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are common methods for the halogenation of anthracenes. researchgate.netnih.govresearchgate.net For anthracene itself, bromination with NBS in a solvent like carbon tetrachloride can lead to the formation of 9-bromoanthracene. chemistry-online.com The reaction can be initiated by light or other radical initiators, suggesting a radical mechanism. chemistry-online.com In this process, NBS serves as a source of bromine radicals.

Catalytic conditions can significantly influence the outcome of halogenation. For instance, the chlorination of anthracene with cupric chloride in carbon tetrachloride yields 9-chloroanthracene (B1582455) in high yields. orgsyn.org The presence of a catalyst can alter the electrophilicity of the halogenating agent and direct the substitution to specific positions. In the case of substituted anthracenes, the electronic properties of the substituent play a crucial role. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. The hydroxyl group in this compound is an activating group, which would be expected to enhance the reactivity of the anthracene nucleus towards electrophilic halogenation.

Research on the halogenation of other substituted anthracenes has shown that the reaction can occur at various positions. For example, the halogenation of dibenz[a,c]anthracene (B33276) with NBS results in a mixture of 9- and 10-monobrominated products. researchgate.netresearchgate.net The use of iodine as a catalyst can accelerate the reaction. researchgate.netnih.govresearchgate.net

Table 1: Halogenation of Anthracene Derivatives

Anthracene Derivative Halogenating Agent Catalyst/Conditions Major Product(s) Reference
Anthracene NBS CCl₄, light 9-Bromoanthracene chemistry-online.com
Anthracene CuCl₂ CCl₄ 9-Chloroanthracene orgsyn.org
Dibenz[a,c]anthracene NBS CCl₄ 9-Bromo and 10-Bromo derivatives researchgate.netresearchgate.net

Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. mnstate.edustudylib.nettruman.eduvernier.com Anthracene and its derivatives are known to act as dienes in this reaction, with the central ring participating in the cycloaddition across the C-9 and C-10 positions. mnstate.eduresearchgate.net

The C-9 and C-10 positions of the anthracene nucleus are the most reactive sites for Diels-Alder reactions. researchgate.netresearchgate.netquora.com This is attributed to the fact that cycloaddition at these positions results in the formation of a product with two intact benzene rings, which is energetically more favorable than the disruption of two aromatic rings that would occur with addition across other positions. quora.com The presence of a substituent at the 9-position, such as the hydroxyl group in this compound, can influence the rate and stereochemistry of the reaction but does not typically alter the fundamental reactivity at the 9,10-positions.

The Diels-Alder reaction is generally considered to proceed through a concerted mechanism, where the formation of the two new sigma bonds occurs in a single transition state. orientjchem.orgyoutube.com However, variations in this concerted pathway can exist, including symmetrical and unsymmetrical transition states. orientjchem.org A stepwise mechanism, involving the formation of a diradical intermediate, has also been considered, though in many cases, the concerted pathway is energetically favored. orientjchem.orgnih.gov Computational studies on dehydro-Diels-Alder reactions have shown that while a concerted reaction is often favored, the energy difference between concerted and stepwise pathways can be small, suggesting that in some cases, a stepwise mechanism may be competitive. nih.gov

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning that multiple constitutional isomers can be formed. youtube.comyoutube.comchemistrysteps.commasterorganicchemistry.com For 9-substituted anthracenes, the substituent can direct the orientation of the incoming dienophile. The regioselectivity is governed by a combination of electronic and steric factors. youtube.comnih.gov In general, the "ortho" and "para" products are favored over the "meta" product. youtube.commasterorganicchemistry.com The specific outcome depends on the electronic nature of the substituent on the anthracene and the dienophile. youtube.com For instance, in the reaction of 9-bromomethyl anthracene with citraconic anhydride (B1165640), the ortho adduct is the major product. orientjchem.org

Table 2: Regioselectivity in Diels-Alder Reactions of 9-Substituted Anthracenes

9-Substituted Anthracene Dienophile Major Regioisomer Reference
9-Methylanthracene 2-Acetamidoacrylate Meta orientjchem.org
9-Chloroanthracene 2-Acetamidoacrylate Meta orientjchem.org

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the kinetics and mechanisms of Diels-Alder reactions involving anthracene derivatives. orientjchem.orgchemrevlett.comresearchgate.net These computational approaches allow for the calculation of activation energies and the characterization of transition state structures for different possible pathways. Such studies have been used to rationalize the observed regioselectivity and to predict the reactivity of various diene-dienophile combinations. nih.govorientjchem.org For example, DFT calculations have been used to investigate the cycloaddition of 9-bromomethyl anthracene with citraconic anhydride, confirming that the reaction proceeds in a single step and predicting the experimentally observed major product. orientjchem.org

Diazotization Reactions

Diazotization is a chemical process that converts a primary aromatic amine into a diazonium salt. organic-chemistry.orgnih.gov This reaction is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for a wide range of subsequent transformations. organic-chemistry.orgscispace.com It is important to note that diazotization is a reaction characteristic of primary amines, and therefore, this compound, being a phenol (B47542), does not undergo this reaction directly.

The related compound, 9-aminoanthracene, can undergo diazotization to form anthracene-9-diazonium salts. google.com The preparation of these salts can be challenging due to the potential for side reactions, such as oxidation of the amino group. google.com A patented process describes the preparation of diazonium salts of 9-amino-anthracene by reacting it with lead dioxide and nitric oxide in anhydrous ether, followed by treatment with a Lewis acid. google.com

Formation of Diazo Compounds

This compound, as an aromatic alcohol (enol), can participate in azo coupling reactions to form diazo compounds, specifically azo dyes. This reaction is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. wikipedia.org The electron-rich aromatic system of this compound is activated by the hydroxyl group, facilitating the attack by the diazonium cation.

The general mechanism involves the reaction of an aromatic or heterocyclic amine with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) at low temperatures (0–5 °C) to generate a diazonium salt. nih.gov This salt is then introduced to a cooled solution of the coupling component, in this case, this compound, which is often dissolved in an alkaline solution to enhance its nucleophilicity. nih.govchemguide.co.uk The diazonium ion then attacks the activated anthracene ring, typically at a position para or ortho to the hydroxyl group, leading to the formation of a brightly colored azo compound characterized by the -N=N- functional group. wikipedia.org The extended conjugated system created by linking the anthracene moiety to another aromatic ring via the azo bridge results in compounds that absorb light in the visible spectrum. wikipedia.org Similar reactions are well-documented for other phenolic compounds like phenol and naphthols, which readily couple with diazonium salts to produce intensely colored azo dyes. chemguide.co.ukscispace.comresearchgate.net

Interaction with Metal Ions and Prototropic Shifts

This compound exists in a dynamic equilibrium with its keto tautomer, 9-anthrone. rsc.orgresearchgate.net This enol-keto tautomerism is a form of prototropic shift, where the isomers differ by the location of a proton and a double bond. The interaction with metal ions can significantly influence this equilibrium. Metal ions can coordinate with the oxygen atom of either the enol or keto form, potentially stabilizing one tautomer over the other. academie-sciences.fr This coordination alters the electronic distribution and molecular geometry of the ligand.

Furthermore, the anthracene core is a well-known fluorophore. When incorporated into a ligand, its fluorescence properties are highly sensitive to the local environment and interactions with metal ions. rsc.org The coordination of a metal ion can modulate the photophysical properties of the anthracene moiety, leading to phenomena such as fluorescence enhancement or quenching. This sensitivity makes anthracene derivatives, including this compound, valuable platforms for the development of fluorescent sensors for metal ions. rsc.org

The coordination of zinc(II) ions with ligands containing an anthracene moiety frequently leads to a significant increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net Zn(II) has a d¹⁰ electronic configuration, which means it is redox-inactive and less likely to participate in electron transfer processes that would quench fluorescence. rsc.org

The enhancement mechanism is often attributed to the formation of a more rigid molecular structure upon complexation. This increased rigidity reduces non-radiative decay pathways (e.g., vibrational relaxation), thereby increasing the quantum yield of fluorescence. rsc.org Additionally, the binding of Zn(II) can suppress photoinduced electron transfer (PET), another common quenching mechanism. In many sensor molecules, the anthracene fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its emission. Upon binding Zn(II), the receptor's electron-donating ability is diminished, "turning on" the fluorescence. rsc.orgbeilstein-journals.org Studies on various anthracene-based ligands have consistently shown that the addition of Zn(II) salts results in a marked enhancement of the characteristic anthracene emission bands. rsc.org

Data Table: Effect of Zinc(II) Coordination on Anthracene-Based Ligands

Anthracene-Based Ligand SystemObserved Effect with Zn(II)MechanismKey Findings
Anthracene-appended scaffold (Hahpa)Significant fluorescence enhancementIncreased structural rigidity; potential suppression of PETSaturation of emission intensity after addition of 1 equivalent of Zn(II) indicates 1:1 complex formation. rsc.org
Anthracene-based curcuminoid (9Accm)Chelation Enhancement of Fluorescence (CHEF)Formation of a rigid [Zn(II)(9Accm)₂(py)] complexDemonstrates high sensitivity and selectivity for Zn(II) over other metals like Cu(II). researchgate.net

In contrast to zinc(II), the interaction of copper(II) ions with anthracene-based fluorescent ligands typically results in the opposite effect: fluorescence quenching. researchgate.netrsc.org This phenomenon, known as chelation-enhanced quenching (CHEQ), is a common observation for paramagnetic metal ions like Cu(II). The quenching can occur through several mechanisms, including energy transfer or electron transfer from the excited fluorophore to the partially filled d-orbitals of the copper ion. nih.govrsc.org

This quenching of fluorescence is often accompanied by a distinct change in the solution's color, allowing for the colorimetric detection of Cu(II). mdpi.com The formation of the copper-ligand complex alters the electronic structure of the molecule, leading to a shift in its absorption spectrum into the visible range. mdpi.com For instance, a solution of an anthracene-based sensor might change from colorless or faintly colored to a more intense color upon the addition of Cu(II) ions, providing a naked-eye detection method. mdpi.com While the prompt mentions copper-induced hydrolysis, the predominant and well-documented interaction in the context of anthracene-based fluorescent probes is quenching and colorimetric response. Studies on the hydrolysis of this compound's methyl ether suggest the molecule can undergo hydrolysis, but the specific induction of this process by Cu(II) in sensing applications is not the primary reported mechanism. rsc.org

Data Table: Effect of Copper(II) Coordination on Anthracene-Based Probes

Probe SystemObserved Effect with Cu(II)MechanismKey Findings
Anthracene-based curcuminoid (9Accm)Chelation Enhancement of Quenching (CHEQ)Energy or electron transfer to Cu(II) d-orbitalsThe ligand shows a highly sensitive but opposite response to Cu(II) compared to Zn(II). researchgate.net
Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivativeFluorescence quenching and new absorption band formationStatic and dynamic quenching mechanismsAllows for both fluorometric and colorimetric (ratiometric absorbance) detection of Cu(II) with a low limit of detection. mdpi.com
Naphthoquinoline-dione-based probeVivid color change (yellow to colorless) and fluorescence quenching1:1 binding of Cu(II) to a cavity of four functional groupsThe probe enables dual-response detection of Cu(II) in aqueous organic solutions. mdpi.com

Spectroscopic Characterization and Photophysical Studies of Anthracen 9 Ol

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of chemical compounds, providing crucial data for identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of exact molecular formulas for anthracen-9-ol and its derivatives. While specific HRMS data for this compound itself is not extensively detailed in the provided search snippets, HRMS is a standard technique used to confirm the elemental composition of synthesized compounds. For instance, a derivative, N-(anthracen-9-ylmethyl) benzamide, was characterized using HRMS, with its sodium adduct [M + Na]⁺ found at m/z 463.1628, matching the calculated value acs.org. This highlights HRMS's capability in unequivocally identifying complex organic molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely applied for the analysis of this compound and its derivatives, often in conjunction with other spectroscopic methods like NMR and FTIR acs.orgnih.govresearchgate.netresearchgate.net. ESI-MS is effective in generating protonated or sodiated molecular ions, confirming the molecular weight of the analyte.

For this compound (molecular formula C₁₄H₁₀O), ESI-MS has been utilized to confirm its molecular mass, typically yielding the protonated molecular ion [M+H]⁺ observed at an m/z value of 195.08 . In studies involving the synthesis of this compound derivatives from anthracenone-quinoline imine precursors, ESI-MS analysis served as a key method to confirm the formation of the this compound structure and to support proposed reaction mechanisms, including hydrolysis phenomena acs.orgnih.gov.

X-ray Crystallography for Molecular and Crystal Structure Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together in the solid state. This method provides invaluable information about molecular conformation, crystal lattice structure, and intermolecular interactions.

Molecular Conformation and Solid-State Packing Properties

X-ray diffraction studies on this compound derivatives offer detailed insights into their molecular conformations and the resulting solid-state packing arrangements researchgate.netresearchgate.netresearchgate.net. These packing motifs are dictated by the molecule's shape, size, and the presence of various functional groups, which in turn influence the material's physical properties.

Other studies on anthracene (B1667546) derivatives have also highlighted diverse molecular conformations and packing behaviors. For example, in one study, molecules were linked by C–H···O hydrogen bonds, forming a three-dimensional network, and weak π–π stacking interactions with a centroid-centroid separation of 3.7277 Å were observed researchgate.net. Such variations in packing are critical for understanding solid-state properties like fluorescence and charge transport.

Hydrogen Bonding Interactions

Hydrogen bonding is a significant intermolecular force that plays a crucial role in stabilizing crystal structures and influencing molecular arrangements in the solid state researchgate.netresearchgate.netresearchgate.net. The presence and nature of hydrogen bonds, such as O–H···N or C–H···O, are directly revealed through X-ray crystallographic analysis.

Computational and Theoretical Studies of Anthracen 9 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and physics for its favorable balance between computational cost and accuracy. DFT calculations have been instrumental in elucidating the properties of anthracene (B1667546) and its derivatives.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For anthracene and its substituted forms, DFT methods are used to fully optimize the molecular geometries. researchgate.net

Theoretical calculations for anthracene derivatives have been performed using various DFT functionals and basis sets, such as B3LYP with a 6-31G(d,p) basis set, to obtain optimized molecular structures. researchgate.net The choice of functional and basis set is crucial for achieving reliable results. For instance, studies on 9-substituted anthracene derivatives have utilized the PBE0 functional in combination with the 6-311++G(d,p) basis set for geometry optimization. researchgate.net These calculations provide precise bond lengths and angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization of Anthracene Derivatives

FunctionalBasis SetApplication
B3LYP6-31G(d,p)General geometry optimization
PBE06-311++G(d,p)Optimization of substituted anthracenes
ωB97X-D3cc-pVDZStudy of non-covalent interactions (e.g., dimers)

This table is generated based on data from various computational studies on anthracene and its derivatives.

DFT calculations can predict the most probable sites for chemical reactions on a molecule. A key tool for this is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within a molecule. mdpi.com The MEP map helps in identifying electron-rich and electron-deficient regions.

In MEP maps, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential, shown in blue, are electron-poor and prone to nucleophilic attack. mdpi.com For anthracene derivatives, the MEP can theoretically explain the donor-acceptor characteristics of different parts of the molecule. mdpi.com By analyzing the MEP of anthracen-9-ol, one can predict how it will interact with other reagents.

DFT is a powerful tool for exploring the pathways of chemical reactions, providing insights into reaction mechanisms and kinetics. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies.

For instance, DFT has been used to study the Diels-Alder cycloaddition reactions of 9-substituted anthracenes. orientjchem.orgresearchgate.net These studies involve locating the transition state structures and calculating the activation barriers for different reaction pathways, which helps in understanding the regioselectivity of the reaction. orientjchem.orgresearchgate.net Similarly, the mechanism of oxidation of anthracene to form anthraquinone (B42736) has been investigated using DFT, revealing the catalytic role of certain species in the reaction process. nih.gov Such computational investigations are crucial for understanding the reactivity of this compound in various chemical transformations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

In substituted anthracenes, the nature and position of the substituent can significantly influence the energies and localizations of the HOMO and LUMO. researchgate.net For example, in a donor-acceptor type molecule, the HOMO may be localized on the anthracene core (the donor), while the LUMO is localized on the acceptor group. researchgate.net This separation of FMOs is responsible for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The introduction of a hydroxyl group at the 9-position of anthracene to form this compound would be expected to alter the HOMO-LUMO gap and the distribution of these orbitals, thereby influencing its electronic absorption and emission properties. researchgate.net

Table 2: Frontier Molecular Orbital Characteristics of a Substituted Anthracene

Molecular OrbitalLocalizationRole in Electronic Transitions
HOMOTypically on the electron-rich anthracene coreElectron-donating orbital
LUMOOften on an electron-accepting substituentElectron-accepting orbital

This table illustrates a general trend for donor-acceptor substituted anthracenes and is based on findings from computational studies. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

MD simulations are particularly well-suited for studying the effects of solvents on molecular structure and reactivity. By simulating a molecule of interest, such as this compound, in a box of solvent molecules (e.g., water), one can observe how the solvent influences its behavior. These simulations can provide insights into solubility and the stability of different molecular conformations in solution. nih.gov

This compound exists in equilibrium with its tautomeric form, anthrone (B1665570). This keto-enol tautomerism is a dynamic process that can be influenced by the solvent environment. MD simulations can be employed to study the kinetics of this tautomerization. By tracking the positions of the atoms over time, it is possible to observe the conversion between the enol (this compound) and keto (anthrone) forms and to calculate the free energy barrier for this process. Such simulations would provide a molecular-level understanding of the factors that govern the tautomeric equilibrium of this compound in different solvents.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. researchgate.net It allows for the calculation of properties such as absorption and emission spectra by determining the energies of electronic transitions between the ground state and various excited states. researchgate.netyoutube.com For anthracene derivatives, TD-DFT is employed to understand their photophysical properties, which are critical for applications in materials science and photochemistry. researchgate.net The accuracy of these calculations can be benchmarked against experimental data to validate the chosen computational approach. youtube.comresearchgate.net

TD-DFT is instrumental in modeling the excited-state dynamics that govern the fluorescence of this compound and its derivatives. chemrxiv.org By optimizing the geometry of the molecule in its first excited state (S1), researchers can calculate the emission spectrum. youtube.com These calculations provide insights into the wavelengths of emitted light and the efficiency of the fluorescence process. youtube.com

Theoretical studies on anthracene-based fluorescent chemosensors have demonstrated how TD-DFT can explain fluorescence quenching mechanisms. nih.gov For instance, in the presence of certain analytes, processes like photoinduced electron transfer (PET) or excited-state proton transfer (ESPT) can occur, leading to a decrease in fluorescence intensity. nih.gov Modeling these phenomena helps in the rational design of new sensors. nih.gov The calculations can predict how structural modifications to the anthracene core will affect its fluorescent properties, guiding the synthesis of molecules with tailored emission characteristics. rsc.org

Below is a table showing representative data from a TD-DFT calculation for an anthracene derivative, illustrating the kind of information obtained from such studies. youtube.com

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13.293760.15HOMO → LUMO
S0 → S24.682651.85HOMO-1 → LUMO
S0 → S34.912520.02HOMO → LUMO+1

This table presents hypothetical but typical TD-DFT calculation results for an anthracene derivative, showing the calculated vertical excitation energies, corresponding wavelengths, oscillator strengths, and the primary molecular orbitals involved in each electronic transition.

Hirshfeld Analysis for Molecular Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uni-bayreuth.dersc.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron distributions of all other molecules in the crystal. rsc.org The resulting Hirshfeld surface allows for the mapping of various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative crystal structure of an anthracene derivative. nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)
H···H47.9%
C···H/H···C34.2%
O···H/H···O13.7%
N···H/H···N0.6%

This table quantifies the relative contributions of different intermolecular contacts derived from a Hirshfeld surface analysis of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate, a derivative of anthracene. nih.gov

Computational Approaches for Photochemical Processes

Computational chemistry provides essential tools for investigating the mechanisms of photochemical reactions involving anthracene and its derivatives. dntb.gov.ua These reactions, such as photodimerization and photochlorination, are governed by the behavior of molecules in their electronically excited states. researchgate.netacs.orgmdpi.com Theoretical approaches allow researchers to map out potential energy surfaces, identify reaction intermediates, and calculate reaction barriers, offering a level of detail often inaccessible through experiments alone.

One of the most studied photochemical reactions of anthracene is its [4+4] cycloaddition to form a photodimer. acs.org Computational models can elucidate the stereochemistry of this reaction and explain why certain isomers are favored. For other anthracene compounds, computational studies have explored complex photochemical pathways, including those involving exciplexes (excited-state complexes) with other molecules. acs.org Furthermore, theoretical calculations are used to predict and understand the rates of processes like intersystem crossing, which is the transition between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state) and is a key step in many photochemical reactions. mpg.de

Computational studies on related anthracene compounds, such as anthracene endoperoxides, reveal competing photochemical reaction pathways upon photoexcitation. These pathways can include cycloreversion, which regenerates the parent anthracene and molecular oxygen, and homolytic cleavage of the O-O bond, leading to rearranged products. The table below summarizes these competing processes.

Photochemical PathwayDescriptionPrimary Products
CycloreversionReversion to the original aromatic compound and molecular oxygen.Anthracene, Singlet Oxygen (¹O₂)
O-O Bond HomolysisCleavage of the peroxide bond, forming a biradical intermediate that rearranges.Diepoxide, Anthraquinone

This table outlines the primary competing photochemical reaction channels for anthracene endoperoxides, as investigated through computational and experimental methods.

Applications in Advanced Materials Science

Precursor for Anthracene (B1667546) Derivatives with Unique Electronic Properties

Anthracen-9-ol is a crucial starting material for synthesizing a wide array of anthracene derivatives. These derivatives are engineered to possess specific electronic properties, making them suitable for advanced applications. The hydroxyl group at the 9-position can be readily functionalized or modified through various chemical reactions, including substitution, oxidation, and reduction, to yield compounds with altered electronic band structures, charge transport capabilities, and photoluminescence behavior . For instance, modifications can tune the frontier molecular orbital energy levels (HOMO/LUMO), which is critical for controlling charge injection and transport in organic electronic devices mdpi.comresearchgate.net. The synthesis of these tailored derivatives allows for precise control over their electronic properties, enabling their use in specialized material science applications.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The anthracene core, including derivatives synthesized from this compound, is widely recognized for its utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices mdpi.comrsc.orgacs.org. Anthracene derivatives can function as emissive materials, host materials, or charge transport layers within these devices. Their inherent fluorescence and ability to form stable thin films are advantageous for OLED fabrication mdpi.comchinesechemsoc.org. Research has focused on developing anthracene-based compounds that exhibit high solid-state luminescence efficiency, good thermal stability, and efficient charge mobility mdpi.commdpi.com. For example, novel anthracene derivatives have been synthesized and tested as emissive layers in OLEDs, demonstrating promising electroluminescence performance with specific emission colors and high brightness mdpi.comchinesechemsoc.org. The electronic properties, such as HOMO-LUMO gaps and charge mobility, are critical factors that researchers manipulate through structural modifications of anthracene derivatives to optimize device performance mdpi.comresearchgate.net.

Dye-Sensitized Solar Cells (DSSCs) and UV Light Detection

Anthracene derivatives have also found applications in energy conversion technologies, particularly in dye-sensitized solar cells (DSSCs) researchgate.netnih.govresearchgate.netkwon90.com. While anthrone-based compounds have shown utility in areas like UV protection dyes and organic light-emitting compounds, their potential in DSSCs and UV light detection is still being explored researchgate.net. Anthracene derivatives can be designed as sensitizers in DSSCs, absorbing sunlight and facilitating the conversion of light energy into electrical energy nih.govresearchgate.net. The ability to tune their absorption and emission spectra, along with their electronic properties, allows for optimization of light harvesting and charge transfer processes within the solar cell architecture nih.govresearchgate.netswan.ac.uk. Furthermore, the photophysical properties of anthracene derivatives make them candidates for UV light detection applications researchgate.net.

Fluorescent Sensors and Molecular Switches

The fluorescent properties of this compound and its derivatives make them excellent candidates for developing fluorescent sensors and molecular switches psu.eduresearchgate.netacs.orgnih.gov. These compounds can be designed to exhibit fluorescence changes (turn-on or turn-off) in response to specific analytes, such as metal ions or pH variations psu.eduacs.org. The mechanism often involves photoinduced electron transfer (PET) or other photophysical processes modulated by the analyte's presence psu.edunih.gov. For instance, anthracen-9-yl methylamines have been developed as fluorescent pH sensors, where their fluorescence quantum yields are dependent on pH levels psu.edu. Similarly, anthracene-based thioacetals have been synthesized as chemodosimeters for detecting metal ions like Hg²⁺, with fluorescence enhancement upon desulfurization acs.org. The ability to create molecular switches relies on the controlled alteration of optical or electronic properties through external stimuli, a capability offered by functionalized anthracene structures researchgate.net.

Development of New Materials with Specific Optical Characteristics

The inherent photoluminescence of the anthracene core, coupled with the ability to chemically modify this compound, allows for the development of new materials with precisely engineered optical characteristics researchgate.net. By introducing various substituents or incorporating the anthracene moiety into larger molecular frameworks, researchers can tailor properties such as emission color, fluorescence quantum yield, and photostability mdpi.comresearchgate.net. For example, anthracene-based coordination complexes have been synthesized to fine-tune their optical properties, with one such complex being utilized as a light-emitting layer in an OLED, achieving notable luminance and power efficiency researchgate.net. The development of materials with specific optical properties is crucial for applications ranging from advanced displays and lighting to bioimaging and sensing nih.gov.

Compound List:

this compound (9-anthranol, 9-hydroxyanthracene)

Anthrone (B1665570)

Anthracene

Anthraquinone (B42736)

9-Anthracenemethanol

Anthracene-9-carboxylic acid (ANCA)

Cholesteryl 9-anthracenecarboxylate

1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione

9,10-Bis(4-formylphenyl)anthracene (BFPA)

9,10-Dihydrothis compound

2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol

N719 (Ruthenium dye)

TY6 (Anthracene-based sensitizer)

Mitoxantrone

Amentantrone

9,10-Bis(sulfanyl)anthracene-9,10-diones

7-(aminoalkyl)-14H-naptho[2,3-a]phenothiazine-8,13-dione

4-(2-(4-(10-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)anthracen-9-yl)phenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzonitrile (tBuPCAPICN)

9-[(5-nitropyridin-2-aminoethyl)iminiomethyl]-anthracene

N'-((pyren-4-yl)methylene)isonicotinohydrazide

N-(2-((pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine

4,4′-bis[(N-carbazole)anthracylic-vinyl]biphenyl (BABCz)

Tin(IV)-carboxylate coordination complexes (Complexes 1 and 2)

Applications in Biological and Biomedical Research

Fluorescent Probes for Biological Systems

Derivatives of anthracen-9-ol have been ingeniously engineered to function as fluorescent sensors that can detect and report on a variety of biological events and analytes with high sensitivity and selectivity.

The dynamic nature of cellular activities necessitates the use of probes that can provide real-time information without disrupting the biological system. Anthracene-based probes have been utilized to study the intricate environment of cellular membranes. For instance, 9-(2-anthryl)-nonanoic acid, a derivative of anthracene (B1667546), has been successfully used to study the lateral diffusion and distribution of lipids within the membranes of Chinese hamster ovary (CHO) cells. This probe is metabolically incorporated into the cell's glycerophospholipids, allowing for the direct observation of lipid dynamics. Although this specific example is not a direct derivative of this compound, it highlights the utility of the anthracene scaffold in monitoring cellular membrane activities.

Zinc (Zn(II)) and copper (Cu(II)) are essential metal ions involved in a myriad of physiological and pathological processes. The development of fluorescent probes for their selective detection is of paramount importance. While specific research on this compound as a direct sensor is limited, derivatives of the closely related 9-anthracenecarboxaldehyde have been shown to be effective. For example, a Schiff base derivative of anthracene-9-carboxaldehyde has been synthesized and demonstrated to be a highly selective and sensitive "turn-on" fluorescent probe for Zn(II) ions. Another anthracene-based sensor has been developed for the sequential detection of both Zn(II) and Cu(II) ions. These examples underscore the potential of modifying the 9-position of the anthracene ring to create effective metal ion sensors.

Table 1: Examples of Anthracene-Based Fluorescent Probes for Metal Ion Detection

Probe Type Target Ion(s) Sensing Mechanism Reference
Anthracene-containing dipyridylamine-based receptor Zn(II) and Cu(II) Fluorescence "off-on" for Zn(II), followed by fluorescence quenching for Cu(II) via metal displacement. rsc.org

Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical gaseous signaling molecule involved in various physiological processes. Fluorescent probes capable of detecting H₂S are valuable tools for understanding its biological roles. Researchers have designed and synthesized fluorescent probes based on 9-anthracenecarboxaldehyde derivatives for the detection of H₂S. These probes exhibit selectivity and sensitivity for hydrosulfide (B80085) (HS⁻), the predominant form of H₂S at physiological pH. The sensing mechanism involves a nucleophilic reaction between HS⁻ and an electron-poor carbon-carbon double bond in the probe, leading to a detectable change in fluorescence.

Table 2: Performance of 9-Anthracenecarboxaldehyde-Based Probes for H₂S Detection

Compound Key Feature Cytotoxicity Reference
Derivative with a nitrobenzene (B124822) ring Strongest sensing ability for HS⁻ Low cytotoxicity against MCF-7 cells nih.gov

The ability to detect single nucleotide polymorphisms (SNPs) is crucial for genetic analysis and disease diagnosis. Anthracene-based fluorescent probes have shown promise in this area. An anthracene-tagged oligonucleotide has been developed that can distinguish between a fully matched DNA target sequence and one with a single base-pair mismatch through a significant difference in fluorescence emission intensity upon duplex formation. researchgate.net Furthermore, 9-anthracenecarboxamide (B1198877) labeled 2'-deoxyuridines have been synthesized and incorporated into oligonucleotide probes. These probes are capable of detecting the adenine (B156593) base on a target DNA sequence, demonstrating their potential for SNP typing. The 2-anthracene based probe was found to be more efficient for DNA chip-based SNP detection due to its longer emission wavelength and higher fluorescence intensity compared to the 9-anthracene derivative. biointerfaceresearch.com

The intrinsic fluorescence of the anthracene core makes its derivatives suitable for bioimaging applications. Novel anthracene derivatives have been synthesized and shown to have potential in the cellular imaging of human dermal fibroblast cells. rsc.org These compounds can stain the entire cellular compartment, offering a broader view compared to traditional nuclear stains like Hoechst 33258. The development of anthracene-based probes with good cell membrane permeability and resistance to photobleaching is an active area of research, aiming to provide better tools for visualizing cellular structures and processes.

Potential Therapeutic Applications

Beyond their role as diagnostic and research tools, anthracene derivatives are also being explored for their therapeutic potential. A series of 9-anthracenyl chalcone (B49325) derivatives have been designed, synthesized, and evaluated for their anti-cancer activity against various human cancer cell lines, including HeLa, MIAPACA, U-87, and SIHA. Several of these compounds have demonstrated significant anti-cancer activity, with GI₅₀ values in the low micromolar range. This research highlights the potential of the anthracen-9-yl moiety as a pharmacophore in the development of new anti-cancer agents.

Table 3: Anti-Cancer Activity of Selected 9-Anthracenyl Chalcone Derivatives

Compound Cancer Cell Line GI₅₀ (µM) Reference
A7 HeLa 5.18 researchgate.net
A8 U-87 4.04 researchgate.net
A10 MIAPACA 5.31 researchgate.net

Anti-Cancer Activity of this compound Derivatives

Derivatives of the anthracene scaffold have demonstrated notable potential as anti-cancer agents. Research has focused on synthesizing and evaluating novel compounds that can effectively inhibit the growth of cancer cells and understand their underlying mechanisms of action.

A number of studies have evaluated the in vitro anti-proliferative activity of this compound derivatives against various human cancer cell lines. For instance, a series of 9-Anthracenyl chalcone derivatives (A1–A16) were tested against four human cancer cell lines: HeLa (cervical cancer), U-87 (glioblastoma), MIAPACA (pancreatic cancer), and SIHA (cervical cancer). researchgate.net Among the synthesized compounds, A7, A8, A10, and A11 showed significant anti-cancer activity, with GI50 (50% growth inhibition) values below 10 µM against all tested cell lines. researchgate.net

Similarly, a family of zinc(II) compounds derived from an anthracene-appended multifunctional organic scaffold demonstrated high cytotoxicity against human cervical cancer (HeLa) cells, with IC50 (50% inhibitory concentration) values ranging from 1.09 to 2.11 μM. rsc.org These compounds showed high selectivity between normal and cancer cells. rsc.org Other research has explored the cytotoxicity of anthracene-9,10-dione derivatives against drug-sensitive (KB) and multidrug-resistant (KBv200) cancer cells, with some compounds showing potent activity with IC50 values in the low micromolar range. nih.gov

Table 1: Cytotoxicity of Anthracene Derivatives Against Various Cancer Cell Lines

The anti-cancer effects of anthracene derivatives are attributed to several mechanisms of action. One key mechanism involves the generation of reactive oxygen species (ROS). rsc.org ROS are highly reactive molecules that, at elevated levels, can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death). researchgate.netnih.gov Certain zinc(II) compounds with anthracene scaffolds have been shown to increase cellular ROS, which contributes to the destruction of cancer cell membrane integrity and DNA damage. rsc.org

Interaction with DNA is another significant mechanism. Some anthracene-9,10-dione derivatives are believed to exert their cytotoxic properties by binding to DNA, with their side chains occupying both the major and minor grooves. researchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, studies have shown that some derivatives can cause nuclear condensation and fragmentation, impairing cellular function. rsc.orgresearchgate.net The induction of apoptosis is a common pathway for the anticancer activity of these compounds. nih.gov This can be triggered by the release of cytochrome c from mitochondria due to ROS-induced membrane damage, which activates a cascade of caspases, enzymes that execute apoptosis. nih.gov

Photodynamic Therapy (PDT) Potential

Photodynamic therapy (PDT) is a cancer treatment modality that uses a combination of a photosensitizing agent, light of a specific wavelength, and oxygen to generate cytotoxic ROS that kill cancer cells. mdpi.commdpi.com Anthracene derivatives have emerged as promising candidates for use as photosensitizers in PDT.

A critical aspect of PDT is the generation of ROS, particularly singlet oxygen (¹O₂), upon light activation of a photosensitizer. nih.gov Anthracene derivatives have demonstrated the ability to produce singlet oxygen efficiently. frontiersin.orgrsc.org Anthracene-based endoperoxides can controllably generate singlet oxygen under thermal or photo stimuli. nih.govresearchgate.net This is particularly advantageous for treating hypoxic (low-oxygen) tumors, which are often resistant to conventional PDT because the lack of oxygen limits ROS production. nih.govnih.gov Some novel anthracene-functionalized compounds can capture singlet oxygen to form an endoperoxide intermediate upon laser irradiation and then release it in the dark, allowing for a fractionated delivery of ROS that can help overcome hypoxia. frontiersin.orgnih.gov

A photosensitizer is a molecule that, upon absorbing light, transitions to an excited state and transfers its energy to molecular oxygen to produce ROS. mdpi.com Anthracene derivatives have been developed to act as effective photosensitizers. frontiersin.org Their chemical structure can be modified to enhance their photosensitizing capabilities. For instance, anthracene-bridged photosensitizers and triple-anthracene derivatives have been designed for more effective and prolonged ROS generation. researchgate.netnih.gov These compounds can serve as singlet oxygen carriers, which is a significant advancement for improving the efficacy of PDT, especially in the challenging microenvironment of hypoxic tumors. nih.gov The ability of certain anthracene analogs to act as probes for monitoring singlet oxygen formation further underscores their importance in PDT research. nih.gov

Development of Antidepressant and Anti-Anxiety Drugs

Beyond oncology, derivatives of the anthracene core structure have been instrumental in the development of drugs for neuropsychiatric disorders. Specifically, dihydroanthracene derivatives have formed the basis for a class of tricyclic and tetracyclic antidepressants and anxiolytics. researchgate.net

Drugs such as maprotiline (B82187) and benzoctamine, which are derived from anthracene, exhibit both antidepressant and anxiolytic properties. researchgate.net Maprotiline, a tetracyclic antidepressant, was developed in the 1960s and found to be clinically useful for treating depression. researchgate.net These compounds are structurally related to classical tricyclic antidepressants, and their therapeutic activity is often linked to their ability to modulate neurotransmitter systems in the brain. nih.gov More recent research has also explored amino-anthracene-9,10-dione derivatives as potential antidepressant agents, investigating their ability to inhibit enzymes like monoamine oxidase (MAO), a key target in depression treatment. researchgate.net

Microbial Degradation and Environmental Significance

This compound is a key compound in the environmental fate of anthracene, a widespread polycyclic aromatic hydrocarbon (PAH). Its formation and subsequent degradation are central to the bioremediation of PAH-contaminated sites.

This compound, also known as anthranol, is a recognized intermediate in the microbial breakdown of anthracene. ethz.ch The biodegradation of anthracene by various microorganisms, including bacteria and fungi, proceeds through several metabolic pathways where this compound or its tautomer, anthracen-9(10H)-one, can be formed. d-nb.info

For instance, the fungus Cunninghamella elegans is known to oxidize anthracene using a cytochrome P450 monooxygenase to form anthracene-1,2-oxide. This epoxide can then undergo non-enzymatic rearrangement to produce 1-anthrol, a structural isomer of this compound. ethz.ch In bacterial degradation, such as by Bacillus thuringiensis, one proposed pathway involves the formation of anthracen-9(10H)-one. d-nb.info This ketone is in tautomeric equilibrium with its enol form, this compound.

The initial enzymatic attack on the anthracene molecule typically involves dioxygenase or monooxygenase enzymes, leading to the introduction of hydroxyl groups. These hydroxylated intermediates, including this compound, are generally more water-soluble and susceptible to further enzymatic ring cleavage than the parent anthracene molecule. mdpi.com Subsequent steps in the degradation pathway often lead to the formation of compounds like 9,10-anthraquinone, phthalic acid, and eventually central metabolic intermediates like catechol, which can be funneled into the Krebs cycle. nih.govresearchgate.net The degradation efficiency can be high; for example, the microalga Gonium pectorale has been shown to degrade 98% of anthracene, and a consortium with Bacillus licheniformis can degrade up to 99%. frontiersin.org

Table 1: Selected Microorganisms and Metabolites in Anthracene Biodegradation

The presence of hydroxylated metabolites of PAHs (OH-PAHs) in environmental samples is a key indicator of ongoing PAH biodegradation. nih.gov These metabolites, including compounds like this compound, serve as valuable biomarkers for assessing the natural attenuation and efficacy of bioremediation efforts in contaminated ecosystems. nih.govnih.gov

Biological Activity and Mechanisms of Action

The biological effects of this compound are intrinsically linked to its chemical structure, particularly the hydroxyl group attached to the tricyclic aromatic system. This functionality dictates its interactions with biological molecules and its participation in biochemical reactions.

The hydroxyl (-OH) group is a critical determinant of how this compound and its derivatives interact with biological macromolecules such as proteins and nucleic acids. This group can act as both a hydrogen bond donor and acceptor, facilitating specific, non-covalent interactions that are fundamental to molecular recognition in biological systems. rsc.orgunivie.ac.at

Studies on the interaction of anthracene derivatives with proteins like human serum albumin (HSA) have shown that the type and position of substituents significantly influence binding affinity. bibliotekanauki.pl The presence of a hydroxyl group, as in this compound, increases the molecule's polarity and capacity for hydrogen bonding compared to the parent anthracene. Research on related dihydroxyanthraquinones demonstrated that the position of hydroxyl groups on the anthracene skeleton determines the binding affinity to albumin. researchgate.net These interactions are crucial as they affect the transport, bioavailability, and potential toxicity of the compound in living organisms. The hydroxyl group increases the electrophilic properties of the PAH molecule, which appears to be a crucial factor in its interaction with biological targets. researchgate.net

Redox reactions, involving the transfer of electrons, are fundamental to many biological processes, including energy metabolism and cellular signaling. fastercapital.comfiveable.megsu.edu The aromatic system of this compound, coupled with its hydroxyl group, allows it to participate in electron transfer reactions. The hydroxyl group can be oxidized, allowing the molecule to act as an electron donor in certain biochemical pathways.

In biological systems, electron carriers like nicotinamide (B372718) adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD) mediate many redox reactions. libretexts.orglibretexts.org While specific enzyme systems that utilize this compound as a substrate are not fully characterized, its structural similarity to other phenolic compounds suggests it could be a substrate for oxidoreductase enzymes. Furthermore, studies on synthetic anthracene derivatives have demonstrated their capacity for intramolecular charge transfer, where the anthracene core can act as an electron acceptor. nih.gov This inherent electronic property underscores the potential for this compound to engage in biological electron transfer processes, which could influence cellular redox balance.

The development of fluorescent probes for bio-imaging and biosensing requires molecules that are not only photophysically active but also biocompatible. Several studies have focused on synthesizing anthracene derivatives with low cytotoxicity for such applications.

Research has shown that it is possible to design novel anthracene derivatives that exhibit minimal toxicity to human cells. For example, certain derivatives were found to have no significant cytotoxicity on human dermal fibroblast cells at concentrations up to 125 μg/mL, making them promising candidates for cellular imaging. nih.gov Another study on 9-acyloxy-1,8-dichloroanthracene derivatives found that most of the synthesized compounds displayed a lower cytotoxic potency against several human cancer cell lines when compared to the established anticancer drug mitoxantrone. nih.gov This ability to chemically modify the anthracene core to reduce toxicity while retaining or enhancing its fluorescent properties is a significant advantage for developing tools for biomedical research and diagnostics.

Table 2: Compound Names Mentioned in the Article

This compound's Presence in the Human Metabolome as a Component of the Exposome

This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, is recognized not as a product of endogenous human metabolism but as a component of the human exposome. hmdb.ca The exposome encompasses the totality of environmental exposures, including chemicals from various sources, that an individual encounters throughout their life and their impact on health. hmdb.ca The presence of this compound in the human metabolome is therefore indicative of exposure to this compound or its parent compound, anthracene.

Identification in Human Blood

The detection of this compound in human blood has been reported through comprehensive analyses of the human metabolome. hmdb.ca A significant contribution to this area is the creation of the Blood Exposome Database, a comprehensive catalog of chemicals identified in human blood, developed through extensive text mining of scientific literature and the fusion of multiple databases. nih.gov This database serves as a critical resource for researchers in identifying and prioritizing chemicals for further study in the context of human health and disease.

The inclusion of this compound in the Human Metabolome Database (HMDB) is based on the findings from the project that generated the Blood Exposome Database. hmdb.ca This indicates that this compound has been identified in human blood in at least one peer-reviewed study, leading to its classification as a detectable component of the human exposome. hmdb.ca

Research Findings from the Blood Exposome Database

The Blood Exposome Database was compiled by systematically screening a vast number of scientific publications to identify chemicals reported to be present in the human circulatory system. nih.gov The presence of this compound in this database signifies its detection in a research context, although specific quantitative data and the frequency of detection across different populations are not detailed in the summary information.

The table below summarizes the key information regarding the presence of this compound in the human metabolome as documented in publicly accessible databases.

DatabaseCompoundStatus in Human BloodSignificancePrimary Reference
Human Metabolome Database (HMDB)This compoundDetectedConsidered part of the human exposome; not a naturally occurring metabolite. hmdb.caBarupal DK, Fiehn O (2019) nih.gov
Blood Exposome DatabaseThis compoundIncludedIdentified as a chemical present in human blood through a comprehensive literature and database review.Barupal DK, Fiehn O (2019) nih.gov

The identification of this compound as an exposome component underscores the importance of biomonitoring in assessing human exposure to environmental contaminants. As a metabolite of anthracene, its detection can serve as a biomarker of exposure to this common PAH, which is formed during the incomplete combustion of organic materials. The presence of such compounds in the human metabolome is a critical area of research for understanding the links between environmental exposures and the etiology of various diseases.

Future Directions and Emerging Research Areas

Exploration of Novel Anthracen-9-ol Derivatives with Enhanced Properties

The synthesis of novel derivatives of this compound is a cornerstone of future research, with a focus on tailoring their properties for specific applications. The inherent fluorescence of the anthracene (B1667546) moiety makes it a prime candidate for the development of advanced optical materials. nih.gov By chemically modifying the core structure, researchers aim to enhance quantum yields, shift emission wavelengths, and introduce sensitivity to environmental stimuli.

Key areas of exploration include:

Photophysical Tuning: The introduction of various substituents at different positions on the anthracene ring can significantly alter the electronic properties and, consequently, the photophysical behavior of the molecule. mdpi.com For instance, the strategic placement of electron-donating or electron-withdrawing groups can modulate the energy of the frontier molecular orbitals, leading to changes in absorption and emission spectra. rsc.org This allows for the rational design of derivatives with specific fluorescent properties for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.gov

Enhanced Solubility and Processability: A significant challenge in working with polycyclic aromatic hydrocarbons is their often-poor solubility in common organic solvents. Future research will focus on the synthesis of this compound derivatives with appended solubilizing groups, such as alkyl chains or poly(ethylene glycol) units, to improve their processability for incorporation into polymeric materials and thin films. nih.gov

Stimuli-Responsive Materials: There is growing interest in developing "smart" materials that respond to external stimuli such as light, heat, or pH. This compound derivatives can be designed to undergo reversible photochemical reactions, such as [4+4] cycloadditions, which can be exploited in the creation of photo-switchable materials and reversible adhesives. researchgate.net The hydroxyl group also offers a handle for creating pH-sensitive derivatives.

A summary of potential modifications and their expected impact on properties is presented in the table below.

Modification Strategy Target Property Enhancement Potential Application
Introduction of electron-donating/withdrawing groupsTunable fluorescence emission and absorptionOLEDs, fluorescent probes
Attachment of long alkyl or PEG chainsIncreased solubility and processabilityPolymer-based materials, thin films
Incorporation of photo-active moietiesReversible photodimerizationPhoto-responsive materials, data storage
Functionalization of the hydroxyl grouppH sensitivityChemical sensors, drug delivery

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool in the design and prediction of the properties of new molecules, saving significant time and resources in the laboratory. For this compound and its derivatives, advanced computational modeling offers a powerful approach to understanding structure-property relationships and guiding synthetic efforts. unict.it

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT methods are well-suited for predicting the electronic structure, spectroscopic properties, and reactivity of organic molecules. rsc.orgresearchgate.net By performing DFT calculations on virtual libraries of this compound derivatives, researchers can screen for candidates with desired properties, such as specific absorption and emission wavelengths or optimized frontier orbital energy levels for efficient charge transport in electronic devices. rsc.org

Time-Dependent DFT (TD-DFT): To specifically investigate the excited-state properties relevant to fluorescence and phosphorescence, TD-DFT calculations will be crucial. These calculations can provide insights into the nature of electronic transitions and help in the design of highly efficient emitters for lighting and display applications.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound derivatives in different environments, such as in solution or within a polymer matrix. This can provide valuable information on their aggregation behavior, solubility, and the dynamics of their interactions with other molecules, which is critical for applications in materials science and biology.

The synergy between computational prediction and experimental validation will accelerate the discovery of new this compound derivatives with tailored functionalities.

Integration with Nanotechnology for Advanced Applications

The convergence of this compound chemistry with nanotechnology opens up exciting possibilities for the creation of novel hybrid materials with enhanced functionalities. The unique optical and electronic properties of this compound can be combined with the high surface area and quantum effects of nanomaterials to develop advanced sensors, imaging agents, and therapeutic platforms. nih.govinternationaljournalssrg.org

Emerging research directions include:

Fluorescent Nanoparticles: this compound and its derivatives can be encapsulated within or covalently attached to the surface of nanoparticles (e.g., silica, gold, or polymer nanoparticles) to create highly fluorescent and photostable nanoprobes for biological imaging. researchgate.net These nanoprobes can offer advantages over traditional organic dyes, such as reduced cytotoxicity and improved biocompatibility.

Nanosensors: The fluorescence of this compound derivatives is often sensitive to the local environment. By immobilizing these molecules on the surface of nanomaterials, it is possible to create highly sensitive and selective nanosensors for the detection of various analytes, including metal ions, explosives, and biological molecules.

Hybrid Solar Cells: The broad absorption and good charge-transporting properties of some anthracene derivatives make them potential candidates for use as components in organic photovoltaic devices. nih.gov Integrating this compound-based materials with semiconductor nanocrystals (quantum dots) could lead to the development of efficient hybrid solar cells.

The table below summarizes potential nanotechnology integrations and their applications.

Nanomaterial Integration Strategy Resulting Functionality Potential Application
Silica NanoparticlesEncapsulation or surface conjugationEnhanced photostability, biocompatibilityBioimaging, drug delivery
Gold NanoparticlesSurface functionalizationPlasmon-enhanced fluorescenceUltrasensitive sensing
Quantum DotsBlending in a composite filmEfficient energy transferHybrid solar cells
Carbon NanotubesNon-covalent or covalent attachmentEnhanced charge transportOrganic electronics

Deepening Understanding of Biological Mechanisms at the Molecular Level

The anthracene scaffold is present in a number of biologically active compounds, and its derivatives have been explored for various therapeutic and diagnostic applications, including as DNA intercalators and anticancer agents. researchgate.net A deeper understanding of the biological mechanisms of this compound and its derivatives at the molecular level is a critical area for future research.

Key research questions to be addressed include:

Interaction with Biomolecules: Investigating the specific interactions of this compound derivatives with biomolecules such as DNA, proteins, and lipids is essential. Techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography can provide detailed insights into the binding modes and affinities, which is crucial for the design of targeted therapeutic agents and probes.

Cellular Uptake and Localization: Understanding how these compounds enter cells and where they localize within different cellular compartments is vital for their application in cell biology and medicine. Fluorescence microscopy techniques, including confocal and super-resolution microscopy, will play a key role in these studies.

Mechanism of Action: For derivatives that exhibit biological activity, elucidating their precise mechanism of action is a primary goal. This involves identifying the cellular pathways they modulate and the molecular targets they interact with to produce a physiological effect.

A systematic approach to studying the structure-activity relationships of this compound derivatives will be instrumental in unlocking their full potential in the biomedical field.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green synthesis methods for this compound and its derivatives is a crucial future direction. beilstein-journals.org This involves the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.

Promising green chemistry approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often in the absence of a solvent. researchgate.net This technique has been successfully applied to the synthesis of various anthracene derivatives and holds promise for the efficient and environmentally benign production of this compound-based compounds. researchgate.net

Catalytic Methods: The use of catalytic amounts of reagents, particularly non-toxic and earth-abundant metals, can reduce waste and improve the atom economy of synthetic processes. Research into novel catalytic systems for the functionalization of the anthracene core is an active area of investigation.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Developing synthetic routes that can be performed in water or aqueous micellar systems would represent a significant advancement in the sustainable production of this compound derivatives. beilstein-journals.org

Photochemical Synthesis: Utilizing light as a reagent to drive chemical reactions is an inherently green approach. Photochemical methods can be employed for the synthesis and modification of anthracene derivatives, such as in photocycloaddition reactions. chemrxiv.org

A known synthesis of this compound involves the oxidation of 9-anthracenecarboxaldehyde with sodium percarbonate in acetic acid. chemicalbook.com While this method is effective, future research could focus on replacing acetic acid with a more benign solvent and exploring catalytic oxidation methods to further enhance the green credentials of the process.

Green Chemistry Principle Application to this compound Synthesis Potential Benefit
Use of renewable feedstocksExploring bio-based starting materialsReduced reliance on fossil fuels
Atom economyDesigning reactions that maximize the incorporation of starting materials into the final productMinimized waste generation
Use of safer solvents and auxiliariesEmploying water or other green solventsReduced environmental impact and improved safety
Energy efficiencyUtilizing microwave or photochemical methodsLower energy consumption and faster reactions
CatalysisDeveloping efficient catalytic systemsReduced use of stoichiometric reagents

Q & A

Basic: What are the standard laboratory synthesis routes for anthracen-9-ol, and how do reaction conditions influence yield?

Methodological Answer:
this compound is commonly synthesized via reduction of 9-anthracenecarboxaldehyde using hydrogenation catalysts (e.g., Pd/C under H₂) or chemical reductants like NaBH₄. For example, selective reduction of an anthracenone-quinoline imine derivative with NaBH₄ in 95% ethanol yields this compound derivatives, confirmed via NMR and mass spectrometry . Key factors affecting yield include:

  • Catalyst purity : Impurities may lead to side reactions.
  • Solvent polarity : Polar solvents (ethanol, THF) enhance solubility of intermediates.
  • Temperature : Excessive heat (>60°C) can degrade this compound; optimal yields occur at 25–40°C .
  • Stoichiometry : A 1:1 molar ratio of reductant to substrate minimizes over-reduction .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and hydroxyl group presence (broad peak at δ 5–6 ppm) .
  • FTIR : Detect O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 195.08 for C₁₄H₁₀O) .
  • Elemental Analysis : Ensure ≥98% purity by matching experimental vs. theoretical C/H/O percentages .
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in derivatives) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators for aerosolized particles .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can this compound derivatives be engineered for selective metal ion sensing (e.g., Zn²⁺ vs. Cu²⁺)?

Methodological Answer:
this compound’s tautomerization and hydrolysis pathways enable dual sensing:

  • Zn²⁺ Detection : Coordination induces a 1,5-prototropic shift, forming an anthracene fluorophore via imine-enamine tautomerization. Monitor via fluorescence enhancement at λₑₓ/ₑₘ = 365/450 nm .
  • Cu²⁺ Detection : Hydrolysis of the imine group in aqueous conditions yields a colorimetric shift (pale yellow → orange-red). Use UV-vis spectroscopy (absorbance at 450 nm) .
    Optimization Steps :
  • Adjust solvent polarity (e.g., ethanol-water mixtures) to stabilize intermediates.
  • Incorporate electron-withdrawing groups (e.g., -NO₂) to enhance metal binding affinity .

Advanced: What strategies address contradictory photophysical data in this compound-based materials?

Methodological Answer:
Contradictions in fluorescence quantum yields or Stokes shifts often arise from:

  • Sample Purity : Impurities (e.g., oxidation byproducts) quench emission. Purify via column chromatography (SiO₂, hexane/EtOAc) .
  • Environmental Factors : Humidity or O₂ exposure degrades this compound. Conduct experiments under inert atmospheres .
  • Instrument Calibration : Standardize fluorometers using rhodamine B or quinine sulfate .
  • Computational Modeling : Validate experimental data with DFT calculations (e.g., HOMO-LUMO gaps) to identify electronic inconsistencies .

Advanced: How does this compound’s supramolecular behavior impact its utility in organic electronics?

Methodological Answer:
The planar anthracene core enables π-π stacking, critical for charge transport in devices. Key considerations:

  • Solvent Selection : Use toluene or chloroform to promote self-assembly into ordered films .
  • Side-Chain Functionalization : Introduce alkyl groups (e.g., -CH₂CH₃) to improve solubility without disrupting conjugation .
  • Morphology Analysis : Characterize thin films via AFM or TEM to correlate structure with conductivity .

Advanced: What computational methods predict this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to identify reactive sites (e.g., C9 position) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict tautomerization kinetics .
  • TD-DFT : Model excited-state behavior for fluorescence applications .

Basic: What are the solubility profiles of this compound in common organic solvents?

Methodological Answer:
this compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in:

  • Polar aprotic solvents : DMSO (20 mg/mL), DMF (15 mg/mL) .
  • Chlorinated solvents : Dichloromethane (10 mg/mL) .
  • Ethers : THF (8 mg/mL) .
    Testing Protocol : Prepare saturated solutions, filter, and quantify via UV-vis calibration curves (λ = 254 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.